8-Nitroquinoline-2-carboxylic acid

Description

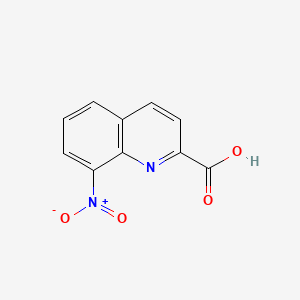

Structure

3D Structure

Properties

IUPAC Name |

8-nitroquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-10(14)7-5-4-6-2-1-3-8(12(15)16)9(6)11-7/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNRUBPOGQLIKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166249 |

Source

|

| Record name | 8-Nitroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15733-85-4 |

Source

|

| Record name | 8-Nitro-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15733-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Nitroquinoline-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015733854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Nitroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-nitroquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Technical Guide: 2-Quinolinecarboxylic Acid, 8-Nitro-

Executive Summary & Nomenclature

In the landscape of medicinal chemistry and advanced supramolecular design, 2-Quinolinecarboxylic acid, 8-nitro- serves as a critical building block. As a highly functionalized heterocyclic scaffold, it provides a rigid planar structure capable of participating in π-π stacking, metal chelation, and diverse derivatization.

Understanding the nomenclature of this compound is essential for navigating chemical databases and literature. The IUPAC systematic name is 8-nitroquinoline-2-carboxylic acid . However, because the quinoline-2-carboxylic acid core is historically known by its trivial name, "quinaldic acid," the compound is frequently referred to as 8-nitroquinaldic acid in legacy literature.

Quantitative Chemical Identity

To ensure unambiguous identification across global supply chains and research databases, the quantitative and structural data for this compound are summarized below[1]:

| Property | Value |

| Systematic IUPAC Name | 8-Nitroquinoline-2-carboxylic acid |

| Chemical Abstracts Index Name | 2-Quinolinecarboxylic acid, 8-nitro- |

| Common Synonyms | 8-Nitroquinaldic acid |

| CAS Registry Number | 15733-85-4 |

| EINECS Number | 239-826-3 |

| Molecular Formula | C₁₀H₆N₂O₄ |

| Molecular Weight | 218.17 g/mol |

Chemical Synthesis & Mechanistic Pathways

Synthesizing 8-nitroquinoline-2-carboxylic acid requires overcoming the electron-withdrawing nature of the nitro group, which deactivates the quinoline ring and complicates direct oxidation of alkyl precursors.

Mechanistic Rationale

Historically, direct oxidation of 2-methyl-8-nitroquinoline using strong oxidants (like KMnO₄) leads to poor yields due to oxidative cleavage of the heteroaromatic ring. To bypass this, modern optimized protocols utilize a step-wise approach[2]. The methyl group is first activated via bromination. The resulting brominated intermediate is highly susceptible to nucleophilic attack, allowing for a smooth, high-yield hydrolysis in aqueous sulfuric acid to yield the final carboxylic acid[2].

Experimental Protocol: Step-by-Step Synthesis

Adapted from the optimized high-yield methodology by Gadomsky & Yakushchenko[2].

-

Nitration & Separation:

-

React 2-methylquinoline with a nitrating mixture (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to prevent over-nitration.

-

Causality: Nitration occurs primarily at the 5- and 8-positions. The isomeric mixture of 5-nitro- and 8-nitro-2-methylquinoline must be separated using fractional crystallization or column chromatography to isolate the pure 8-nitro isomer[2].

-

-

Bromination:

-

Dissolve the isolated 8-nitro-2-methylquinoline in an inert solvent (e.g., CCl₄) and introduce a brominating agent (such as N-bromosuccinimide or elemental bromine) under radical-initiating conditions (light or AIBN).

-

Causality: This step selectively functionalizes the benzylic methyl group, bypassing the deactivated ring.

-

-

Hydrolysis:

-

Reflux the brominated intermediate in aqueous sulfuric acid.

-

Causality: The acidic environment facilitates the rapid hydrolysis of the bromomethyl species directly into the carboxylic acid, achieving near-quantitative yields without ring degradation[2].

-

Fig 1: Stepwise synthetic pathway to 8-nitroquinoline-2-carboxylic acid.

Applications in Medicinal Chemistry & Supramolecular Design

Precursor to the 8-Aminoquinoline Pharmacophore

8-Nitroquinoline-2-carboxylic acid is a vital upstream intermediate for synthesizing 8-aminoquinoline derivatives. The 8-aminoquinoline scaffold is uniquely critical in infectious disease pharmacology—it is the only class of antimalarials capable of eradicating dormant liver stages (hypnozoites) of Plasmodium vivax[3].

Mechanism of Action: Once the nitro group is reduced to an amine, the resulting 8-aminoquinoline undergoes metabolic activation via hepatic CYP450 enzymes. This forms reactive quinone-imine intermediates that generate localized Reactive Oxygen Species (ROS), inducing lethal oxidative stress within the parasite[3].

Fig 2: Pharmacophore activation pathway from nitroquinoline to ROS generation.

Foldamers and Artificial Peptides

Beyond traditional small-molecule drugs, derivatives of 8-nitroquinoline-2-carboxylic acid are heavily utilized in supramolecular chemistry. Research groups (such as the Ivan Huc group) utilize functionalized versions (e.g., 4-isobutoxy-8-nitroquinoline-2-carboxylic acid) to synthesize cyclic tetrapeptides and helical foldamers[4]. The rigid quinoline backbone enforces specific secondary structures, allowing these artificial peptides to act as highly selective anion sensors and molecular receptors[4].

Analytical Verification Protocols

To ensure the trustworthiness of the synthesized compound, rigorous analytical verification is required. Below is a self-validating High-Performance Liquid Chromatography (HPLC) protocol designed for both purity assessment and preparative isolation[1].

Experimental Protocol: HPLC Analysis

Based on the SIELC Technologies validated method for 8-Nitroquinoline-2-carboxylic acid[1].

Rationale: The compound contains both a hydrophobic aromatic core and a polar, ionizable carboxylic acid group. A reverse-phase (RP) column is ideal, but the mobile phase must be strictly pH-controlled to maintain the carboxylic acid in a consistent protonation state, preventing peak tailing.

-

Column Selection: Use a reverse-phase column capable of handling mixed-mode interactions (e.g., Newcrom R1, 3 µm particle size for fast UPLC applications)[1].

-

Mobile Phase Preparation:

-

Prepare a gradient or isocratic mixture of Acetonitrile (MeCN) and highly purified Water[1].

-

Crucial Modifier Choice: Add Phosphoric acid (approx. 0.1% v/v) if utilizing UV detection. Causality: Phosphoric acid provides excellent UV transparency at low wavelengths.

-

Alternative for Mass Spectrometry (MS): If downstream MS analysis is required, strictly replace phosphoric acid with Formic acid (0.1% v/v)[1]. Causality: Phosphoric acid is non-volatile and will severely foul the MS ionization source, whereas formic acid is volatile and MS-compatible.

-

-

Execution:

-

Inject a 5–10 µL sample of the compound dissolved in the mobile phase.

-

Monitor absorbance at 254 nm (characteristic for the quinoline aromatic system).

-

This scalable liquid chromatography method can be directly translated from analytical purity checks to preparative isolation of impurities[1].

-

References

-

Gadomsky, S., & Yakushchenko, I. K. (2016). "Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield". ResearchGate. Available at: [Link]

-

Ivan Huc Group. "Supporting Information: Synthesis of 4-isobutoxy-8-nitroquinoline-2-carboxylic acid". LMU Munich. Available at: [Link]

-

SIELC Technologies. (2018). "8-Nitroquinoline-2-carboxylic acid". SIELC Technologies. Available at: [Link]

Sources

The 8-Nitroquinoline-2-Carboxylic Acid Scaffold: A Privileged Pharmacophore for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The quinoline ring system stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse array of biological targets. Within this vast chemical space, the 8-nitroquinoline-2-carboxylic acid core has emerged as a particularly compelling pharmacophore. Its unique electronic and steric properties, conferred by the electron-withdrawing nitro group at the C8-position and the carboxylic acid at C2, provide a versatile platform for the rational design of novel therapeutic agents. This technical guide offers a comprehensive exploration of the 8-nitroquinoline-2-carboxylic acid scaffold, from its fundamental synthesis and chemical character to its application in the development of targeted therapies. We will delve into the nuanced structure-activity relationships, explore key molecular targets, and provide detailed, field-proven experimental protocols to empower researchers in their quest for next-generation therapeutics.

The Quinoline Scaffold: A Foundation of Therapeutic Versatility

The quinoline moiety, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of natural products and synthetic drugs, underscoring its profound pharmacological relevance.[1] Its rigid structure provides a defined orientation for pendant functional groups to interact with biological macromolecules, while the nitrogen atom can participate in crucial hydrogen bonding interactions. The true power of the quinoline scaffold lies in its synthetic tractability, allowing for the strategic introduction of various substituents to modulate its physicochemical properties and biological activity.

The 8-nitroquinoline-2-carboxylic acid core, the focus of this guide, presents a unique constellation of features. The carboxylic acid at the 2-position serves as a key interaction point, often acting as a hydrogen bond donor or acceptor, or as a handle for further chemical modification into amides, esters, and other functional groups.[2] The nitro group at the 8-position, a strong electron-withdrawing group, significantly influences the electronic distribution of the entire ring system. This can impact the molecule's pKa, redox potential, and ability to participate in π-π stacking interactions with biological targets. Furthermore, the nitro group itself can be a critical pharmacophoric element or a precursor for the introduction of an amino group, opening up another dimension for structural diversification.

Synthesis and Chemical Landscape of the Core Scaffold

The construction of the 8-nitroquinoline-2-carboxylic acid scaffold is a multi-step process that demands careful control of reaction conditions to achieve high yields and purity. A common and optimized synthetic strategy begins with the nitration of 2-methylquinoline, followed by the selective oxidation of the methyl group.[3]

Generalized Synthetic Workflow

The synthesis can be conceptually broken down into two key transformations:

-

Regioselective Nitration: The introduction of the nitro group at the C8-position is a critical step. The nitration of 2-methylquinoline typically yields a mixture of isomers, primarily the 5-nitro and 8-nitro products. Separation of these isomers is a crucial purification step.[3]

-

Oxidation of the Methyl Group: The 2-methyl group of 8-nitro-2-methylquinoline is then oxidized to the corresponding carboxylic acid. This transformation can be achieved through a two-step process involving bromination to form a tri-bromo intermediate, followed by hydrolysis.[3]

Caption: A high-level overview of the synthetic route to the target scaffold.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a detailed, step-by-step methodology for the synthesis of 8-nitroquinoline-2-carboxylic acid, based on established chemical principles.

Protocol 1: Synthesis of 8-Nitroquinoline-2-carboxylic Acid

Step 1: Nitration of 2-Methylquinoline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 2-methylquinoline to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in the dropping funnel and cool it in an ice bath.

-

Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 7-8.

-

The resulting precipitate, a mixture of 5-nitro- and 8-nitro-2-methylquinoline, is collected by filtration, washed with cold water, and dried.

Step 2: Separation of Isomers

-

The separation of the 5-nitro and 8-nitro isomers can be achieved by fractional crystallization or column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate).

Step 3: Oxidation of 8-Nitro-2-methylquinoline

-

Suspend 8-nitro-2-methylquinoline in a suitable solvent such as acetic acid.

-

Add N-bromosuccinimide (NBS) in portions while irradiating the mixture with a UV lamp to initiate radical bromination of the methyl group.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

The crude tri-bromo intermediate is then subjected to hydrolysis by refluxing in aqueous sulfuric acid.

-

Cool the reaction mixture and collect the precipitated 8-nitroquinoline-2-carboxylic acid by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.

The Pharmacophore in Action: Targeting Key Disease Pathways

The 8-nitroquinoline-2-carboxylic acid scaffold has proven to be a fertile ground for the development of potent and selective modulators of various biological targets implicated in cancer and other diseases. The following sections highlight some of the key areas where this pharmacophore has made a significant impact.

Anticancer Activity: A Multi-pronged Attack

Derivatives of the 8-nitroquinoline core have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2] The mechanisms underlying this activity are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.

Table 1: Representative Anticancer Activity of Quinoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-Disubstituted quinolines | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [4] |

| Thiosemicarbazone-based quinolines | HCT116 (Colon) | - | [4] |

| 2-phenylquinolin-4-amine derivatives | HT-29 (Colon) | 8.12 - 11.34 | [4] |

| Quinoline-2-carboxylic acid | HELA (Cervical), MCF7 (Breast) | Significant growth inhibition | [5] |

Targeting Cancer Metabolism: The PKM2 Connection

A fascinating and promising area of research for quinoline-based compounds is the modulation of cancer cell metabolism. The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in glycolysis and is often overexpressed in cancer cells. Quinoline derivatives have been identified as both activators and inhibitors of PKM2, offering a novel therapeutic strategy to disrupt the metabolic reprogramming that fuels tumor growth.[6][7]

Caption: Quinoline derivatives can either activate or inhibit PKM2, thereby influencing the balance between energy production and anabolic processes in cancer cells.

Protocol 2: In Vitro PKM2 Activity Assay (LDH-coupled)

This protocol describes a common method to measure the enzymatic activity of PKM2.[8]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2.

-

Substrate Solution: Phosphoenolpyruvate (PEP) and ADP in assay buffer.

-

Coupling Enzyme/Substrate: Lactate dehydrogenase (LDH) and NADH in assay buffer.

-

Test Compound: 8-nitroquinoline-2-carboxylic acid derivative dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, LDH/NADH solution, and the test compound at various concentrations.

-

Add recombinant PKM2 enzyme to each well and incubate for a short period.

-

Initiate the reaction by adding the substrate solution (PEP and ADP).

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to PKM2 activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Plot the reaction velocity against the compound concentration to determine the IC50 (for inhibitors) or EC50 (for activators).

-

Epigenetic Modulation: HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression by modifying the acetylation state of histones. Dysregulation of HDAC activity is a hallmark of many cancers, making them attractive therapeutic targets. Several quinoline-based compounds have been developed as potent HDAC inhibitors.[9][10]

Protocol 3: Fluorimetric HDAC Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against HDAC enzymes.[11][12]

-

Reagent Preparation:

-

HDAC Assay Buffer: Typically contains Tris-HCl, NaCl, KCl, and MgCl2 at a physiological pH.

-

Fluorogenic HDAC Substrate: A peptide substrate containing an acetylated lysine residue linked to a fluorophore.

-

HDAC Enzyme: Purified recombinant human HDAC isoform.

-

Developer Solution: Contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorophore.

-

Test Compound: 8-nitroquinoline-2-carboxylic acid derivative dissolved in DMSO.

-

-

Assay Procedure:

-

In a black 96-well plate, add the HDAC assay buffer, the test compound at various concentrations, and the HDAC enzyme.

-

Incubate the plate to allow the compound to bind to the enzyme.

-

Add the fluorogenic HDAC substrate to initiate the reaction and incubate.

-

Stop the reaction and develop the signal by adding the developer solution.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Targeting a Master Regulator of Cell Proliferation: The FoxM1 Signaling Pathway

The Forkhead box M1 (FoxM1) transcription factor is a master regulator of the cell cycle and is overexpressed in a wide range of human cancers. Its activity is tightly controlled by a complex network of signaling pathways. Inhibition of FoxM1 has emerged as a promising anticancer strategy, and quinoline-based compounds have shown potential in modulating this critical pathway.[13][14]

Caption: 8-Nitroquinoline derivatives can potentially inhibit the FoxM1 signaling pathway, thereby blocking key processes in cancer progression.

Structure-Activity Relationship (SAR) and Pharmacophore Evolution

The development of potent and selective drugs from the 8-nitroquinoline-2-carboxylic acid scaffold relies heavily on understanding the structure-activity relationship (SAR). This involves systematically modifying the core structure and assessing the impact on biological activity.

Key Modification Points

-

C2-Position (Carboxylic Acid): The carboxylic acid can be converted to amides, esters, or other bioisosteres to modulate binding affinity, cell permeability, and metabolic stability.

-

C8-Position (Nitro Group): The nitro group is a strong electron-withdrawing group and a potential site for metabolic reduction. Bioisosteric replacement of the nitro group with other electron-withdrawing groups (e.g., trifluoromethyl, cyano) or its reduction to an amino group can significantly alter the compound's properties.[15][16]

-

Quinoline Ring Substituents: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at other positions on the quinoline ring can fine-tune the lipophilicity, electronic properties, and steric profile of the molecule to optimize target engagement.

Pharmacophore Hopping and Bioisosteric Replacement

Pharmacophore hopping is a powerful strategy in drug design where the core scaffold is replaced with a different chemical entity that maintains the key pharmacophoric features. For the 8-nitroquinoline-2-carboxylic acid scaffold, this could involve replacing the quinoline ring with other bicyclic heterocycles like quinazoline or benzimidazole, while retaining the essential side chains at the corresponding positions.[17]

Bioisosteric replacement of the nitro group is a particularly important consideration due to potential toxicity concerns associated with aromatic nitro compounds. The trifluoromethyl group (CF3) is a common bioisostere for the nitro group, as it is also strongly electron-withdrawing but is generally more metabolically stable.[16]

Future Directions and Conclusion

The 8-nitroquinoline-2-carboxylic acid scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its rich chemical space, coupled with a growing understanding of its interactions with key biological targets, provides a solid foundation for future drug development efforts. Key areas for future exploration include:

-

Target Deconvolution: For compounds with demonstrated phenotypic effects (e.g., cytotoxicity), identifying the specific molecular target(s) is crucial for understanding the mechanism of action and for rational drug design.

-

ADME/Tox Optimization: Early assessment and optimization of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties are essential to improve the clinical translatability of lead compounds.

-

Combination Therapies: Exploring the synergistic effects of 8-nitroquinoline-2-carboxylic acid derivatives with existing therapies could lead to more effective treatment regimens with reduced side effects.

References

-

MDPI. (2022). Quinazoline Based HDAC Dual Inhibitors. Encyclopedia. [Link]

-

ResearchGate. (n.d.). Signaling pathways associated with regulation of Forkhead transcription factor M1 (FOXM1). [Link]

-

MDPI. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2205. [Link]

-

Wang, L., et al. (2016). Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer. Scientific Reports, 6, 25679. [Link]

-

MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 28(13), 5221. [Link]

-

Astex. (n.d.). Comparison of two in vitro assays measuring the activity of the cancer target Pyruvate Kinase M2. [Link]

-

Sowers, J. L., et al. (2023). An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics. bio-protocol, 13(19), e4797. [Link]

-

ResearchGate. (2025). Design, Synthesis and Bioactivity Evaluations of 8-Substituted-Quinoline-2-Carboxamide Derivatives as Novel Histone Deacetylase (HDAC) Inhibitors. [Link]

-

Rajendran, P., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 88(1), e75. [Link]

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5197-5209. [Link]

-

Jiang, H., et al. (2016). Combining structure-based pharmacophore modeling, virtual screening, and in silico ADMET analysis to discover novel tetrahydro-quinoline based pyruvate kinase isozyme M2 activators with antitumor activity. International Journal of Molecular Sciences, 17(11), 1845. [Link]

-

Bio-protocol. (2021). HDAC Inhibition Assays. [Link]

-

ResearchGate. (n.d.). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. [Link]

-

ACS Publications. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

-

Wierstra, I. (2013). FoxM1: a Master Regulator of Tumor Metastasis. Cancers, 5(2), 526-543. [Link]

-

ResearchGate. (n.d.). Interaction of FOXM1 with Signaling Pathways in HCC. [Link]

-

Raychaudhuri, P., & Park, H. J. (2018). FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis. Frontiers in Cell and Developmental Biology, 6, 40. [Link]

-

Halasi, M., & Gartel, A. L. (2013). FoxM1: a Master Regulator of Tumor Metastasis. Cancers, 5(2), 526-543. [Link]

-

BPS Bioscience. (n.d.). PKM2 Kinase Activation Assay Kit. [Link]

-

Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Pharmaceutical and Biomedical Research. [Link]

-

Cloud-Clone Corp. (n.d.). ELISA Kit for Pyruvate Kinase, Muscle (PKM2). [Link]

-

Maccari, G., et al. (2019). From Quinoline to Quinazoline-Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search. ChemMedChem, 14(10), 1016-1025. [Link]

-

MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2548. [Link]

-

Anastasiou, D., et al. (2012). Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy. Cell Metabolism, 15(5), 753-760. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

-

MDPI. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1005. [Link]

-

ResearchGate. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). [Link]

-

DSpace@MIT. (n.d.). 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

-

ResearchGate. (2023). (PDF) Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]

-

PrepChem.com. (n.d.). Preparation of 8-nitroquinoline. [Link]

-

Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Arabian Journal of Chemistry, 9(Suppl 2), S1698-S1705. [Link]

-

RSC Publishing. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

-

PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

Sources

- 1. Combining structure-based pharmacophore modeling, virtual screening, and in silico ADMET analysis to discover novel tetrahydro-quinoline based pyruvate kinase isozyme M2 activators with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Forkhead Box M1 transcription factor: A novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FoxM1: a Master Regulator of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. From Quinoline to Quinazoline‐Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Evolution of Nitroquinoline Carboxylic Acids as Targeted DNA2 Inhibitors: A Technical Guide

Executive Summary

In the landscape of modern targeted oncology, overcoming replication stress and therapeutic resistance remains a formidable challenge. Cancer cells frequently upregulate DNA replication and repair proteins to counteract endogenous and exogenous DNA damage, thereby promoting survival. Among these proteins, the multifunctional DNA replication helicase/nuclease 2 (DNA2) has emerged as a critical node in maintaining genomic stability.

As a Senior Application Scientist specializing in assay development and drug discovery, I present this technical whitepaper detailing the discovery, mechanistic causality, and experimental validation of nitroquinoline carboxylic acids —specifically 4-hydroxy-8-nitroquinoline-3-carboxylic acid derivatives—as first-in-class small-molecule inhibitors of DNA2. By competitively binding to the enzyme's helicase domain, these compounds abolish its dual nuclease and helicase activities, triggering catastrophic replication stress and conferring synthetic lethality in mutant p53 cancers.

Historical Context & Discovery

The identification of nitroquinoline carboxylic acids as DNA repair inhibitors represents a paradigm shift in structure-based drug design. Historically, targeting structure-specific nucleases was deemed challenging due to the highly conserved nature of their catalytic pockets.

In 2016, circumvented this limitation by utilizing a virtual high-throughput screen based on a homology model of the human DNA2 helicase domain[1]. Because a crystal structure of human DNA2 was unavailable, the team constructed a 3D model based on the crystal structures of yeast and human Upf1, identifying three druggable docking pockets. By targeting "Site 1"—a pocket that makes close contact with single-stranded DNA (ssDNA)—the screen identified 4-hydroxy-8-nitroquinoline-3-carboxylic acid (designated as Compound C5 or NSC-15765) as a top hit with a Glide XP Docking Score of −8.3 kcal/mol[1].

The evolution of this scaffold continued into 2023, when developed Compound d16 , an optimized derivative demonstrating superior in vivo antitumor activity in ovarian cancer xenograft models[2]. These discoveries validated the nitroquinoline carboxylic acid scaffold as a highly specific, competitive inhibitor of DNA2.

Mechanistic Causality: The DNA2 Nuclease/Helicase System

To understand why nitroquinoline carboxylic acids are effective, we must examine the mechanistic causality of the DNA2 system. DNA2 is a Superfamily 1 (SF1) helicase and nuclease essential for DNA end resection—a pivotal early step in Homologous Recombination Repair (HRR)—and the restart of stalled replication forks[3].

The Mechanism of Inhibition

Compound C5 does not bind to the catalytic nuclease active site. Instead, it binds to the DNA-binding motif (Site 1) located within the helicase domain[4]. Because DNA binding to the helicase domain is a prerequisite for nuclease activity, occupying this pocket competitively blocks the substrate. Consequently, C5 inhibits not only the helicase and DNA-dependent ATPase activities but also the nuclease activity[4].

Self-Validating Specificity (E-E-A-T Principle)

In assay development, proving on-target specificity is critical. DNA2 shares structural similarities with other structure-specific nucleases, namely FEN1 and EXO1. To rigorously validate C5, researchers employed a counter-screen against FEN1 and EXO1, demonstrating that C5 poorly inhibits these off-target enzymes[5].

Furthermore, the mechanism is self-validating through mutagenesis: introducing point mutations into the Site 1 binding pocket of DNA2 (e.g., F696A and L732A) abolishes the inhibitory effect of C5 (increasing the IC50 from 30 μM to >250 μM)[4]. Ectopic overexpression of DNA2 in cell models also rescues the anti-proliferative effects of the inhibitor, confirming that the observed cytotoxicity is directly caused by DNA2 inhibition[6].

Caption: Mechanism of DNA2 inhibition by nitroquinoline carboxylic acids at stalled replication forks.

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the core assays used to validate DNA2 inhibitors.

Protocol 1: In Vitro Fluorometric Nuclease Activity Assay

Causality: This assay utilizes a synthetic 5'-flap DNA substrate labeled with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., BHQ1) on the complementary strand. Cleavage of the flap by DNA2 releases the fluorophore from the quencher, yielding a quantifiable fluorescent signal.

-

Substrate Preparation: Anneal the fluorescently labeled 5'-flap ssDNA to its complementary unlabeled strand in a 1:1 molar ratio by heating to 95°C for 5 minutes and slowly cooling to room temperature.

-

Reaction Assembly: In a 384-well black microplate, combine 50 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.

-

Inhibitor Incubation: Add purified recombinant human DNA2 (10 nM final concentration) and titrate the nitroquinoline carboxylic acid inhibitor (e.g., C5) from 0.1 μM to 200 μM. Incubate at 4°C for 15 minutes to allow competitive binding at Site 1.

-

Initiation & Readout: Add the 5'-flap substrate (50 nM final) to initiate the reaction. Incubate at 37°C for 30 minutes. Stop the reaction with 20 mM EDTA.

-

Detection: Measure fluorescence (Ex: 490 nm / Em: 520 nm). Calculate the IC50 using non-linear regression.

-

Counter-Screen (Critical Step): Repeat the exact workflow substituting DNA2 with purified FEN1 and EXO1 to verify target selectivity.

Protocol 2: Cell-Based DNA Fiber Assay for Replication Fork Restart

Causality: To prove that the inhibitor functions in vivo, we must visualize its effect on DNA replication dynamics. Sequential labeling with halogenated nucleotides (IdU and CldU) allows us to track fork progression, stalling (via Hydroxyurea), and restart.

-

Pulse Labeling: Incubate target cancer cells (e.g., U2OS) with 25 μM IdU (Red) for 30 minutes to label ongoing replication forks.

-

Fork Stalling & Inhibition: Wash cells with warm PBS. Treat cells with 2 mM Hydroxyurea (HU) to stall forks, concurrently adding the DNA2 inhibitor (e.g., 20 μM C5) for 2 hours.

-

Restart Labeling: Wash out HU and incubate cells with 250 μM CldU (Green) in the presence of the inhibitor for 30 minutes.

-

Cell Lysis & Spreading: Harvest cells, spot 2 μL of cell suspension onto a glass slide, and lyse with spreading buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS). Tilt the slide to 15 degrees to allow the DNA fibers to spread via gravity.

-

Immunodetection: Fix fibers in methanol/acetic acid (3:1). Denature DNA with 2.5 M HCl. Immunostain using anti-IdU and anti-CldU primary antibodies, followed by fluorophore-conjugated secondary antibodies.

-

Analysis: Measure the lengths of IdU and CldU tracts using fluorescence microscopy. A reduction in CldU tract length in inhibitor-treated cells confirms the suppression of fork restart and end resection[4].

Caption: Step-by-step experimental workflow for the discovery and validation of DNA2 inhibitors.

Quantitative Data & Structure-Activity Relationship (SAR)

The structural evolution of DNA2 inhibitors has yielded compounds with varying degrees of potency and distinct mechanisms. The table below summarizes the quantitative data for the nitroquinoline carboxylic acid scaffold compared to an alternative quinolonedione class.

| Compound Name | Chemical Class | Target Domain | In Vitro IC50 (DNA2) | Glide XP Score | Key Cellular Phenotype |

| C5 (NSC-15765) | Nitroquinoline Carboxylic Acid | Helicase Domain (Site 1) | ~20 μM | −8.3 kcal/mol | Sensitizes cells to Camptothecin; inhibits fork restart[5]. |

| Compound d16 | Nitroquinoline Carboxylic Acid | Helicase Domain (Site 1) | Optimized | N/A | High in vivo efficacy; synthetic lethality in mutant p53[2]. |

| NSC-105808 | Quinolonedione | Nuclease Domain | 1.49 μM | N/A | Inhibits nuclease activity only; no effect on ATPase[7]. |

Note: While NSC-105808 exhibits a lower IC50 for nuclease inhibition, it does not inhibit DNA binding or ATPase activity[6]. In contrast, the nitroquinoline carboxylic acids (C5 and d16) are competitive inhibitors that shut down the entire multifunctional complex.

Therapeutic Implications & Future Perspectives

The clinical horizon for nitroquinoline carboxylic acids is defined by two major therapeutic strategies:

-

Synthetic Lethality in Mutant p53 Cancers: Somatic mutations in the TP53 gene are among the most common alterations in human cancers. Mutant p53 binds to TopBP1, attenuating its ATR-activating function. This partial defect in ATR signaling makes cancer cells hyper-reliant on DNA2 to manage replication stress. Inhibiting DNA2 with compounds like d16 exploits this vulnerability, driving mutant p53 cells into catastrophic replication failure and apoptosis[2].

-

Synergy with PARP Inhibitors: Currently, PARP inhibitors are largely restricted to cancers with homologous recombination deficiencies (e.g., BRCA1/2 mutations). Because DNA2 inhibitors suppress DNA end resection—effectively inducing a transient "BRCAness" phenotype—combining a nitroquinoline carboxylic acid with a PARP inhibitor demonstrates profound synergistic cell death. This combination strategy has the potential to extend the clinical utility of PARP inhibitors to BRCA-proficient breast and ovarian cancers[8].

References

-

Liu W, Zhou M, Li Z, et al. "A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy." EBioMedicine, 2016;6:73-86. Available at:[Link]

-

Folly-Kossi H, Graves JD, Wilhelms Garan LA, Lin FT, Lin WC. "DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors." Cancer Research Communications, 2023;3(10):2096-2112. Available at:[Link]

-

Kumar S, Peng X, Daley J, et al. "Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells." Oncogenesis, 2017;6(4):e319. Available at:[Link]

Sources

- 1. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA repair helicases: from mechanistic understanding to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NSC 15765 |CAS:35973-25-2 Probechem Biochemicals [probechem.com]

- 6. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to 8-Nitroquinoline-2-carboxylic Acid: Handling, Safety, and Analytical Validation

As a highly versatile heterocyclic building block, 8-Nitroquinoline-2-carboxylic acid (CAS 15733-85-4) is a critical intermediate in modern medicinal chemistry and drug development. Its dual functionalization—an electron-withdrawing nitro group at the C8 position and a carboxylic acid at the C2 position—makes it an essential precursor for synthesizing 8-aminoquinoline pharmacophores (widely used in antimalarial and oncology research) and complex coordination ligands.

However, the specific stereoelectronic properties that make this compound synthetically useful also dictate strict handling, storage, and safety protocols. This whitepaper provides researchers and application scientists with a field-proven, mechanistically grounded guide to safely handling and validating this reagent.

Physicochemical Profiling & Hazard Assessment

To design a safe experimental workflow, one must first understand the intrinsic properties of the molecule. The nitro group significantly increases the electrophilicity of the quinoline ring, while the carboxylic acid moiety dictates its solubility and acid-base behavior.

Table 1: Physicochemical Properties [1][3]

| Parameter | Value / Description | Mechanistic Implication |

| CAS Number | 15733-85-4 | Unique identifier for regulatory compliance. |

| Molecular Formula | C₁₀H₆N₂O₄ | Defines stoichiometry for downstream reactions. |

| Molecular Weight | 218.17 g/mol | Used for precise molarity calculations. |

| LogP | 1.39 | Indicates moderate lipophilicity; guides solvent selection (e.g., soluble in polar aprotic solvents like DMF, DMSO). |

| Melting Point | 176 - 177 °C | Proximity to thermal decomposition thresholds requires careful monitoring during high-temperature reflux. |

| Storage Conditions | 2-8°C, Dry, Amber Vial | Prevents photoreduction of the nitro group to nitroso intermediates and minimizes hydrolytic degradation. |

Mechanistic Safety Insights (GHS Classification)

Standard Safety Data Sheets (SDS) list hazards, but understanding the causality behind these hazards is vital for drug development professionals [1][4].

Table 2: GHS Hazard Matrix [1]

| GHS Code | Hazard Statement | Causality & Laboratory Implication |

| H302 | Harmful if swallowed | Acute toxicity. Requires strict prohibition of food/drink in the laboratory and rigorous glove hygiene. |

| H315 | Causes skin irritation | The compound's moderate lipophilicity allows it to partition into the stratum corneum, causing localized inflammatory responses. |

| H319 | Causes serious eye irritation | The carboxylic acid moiety acts as a severe irritant to the mucous membranes of the eye. Safety goggles are mandatory. |

| H335 | May cause respiratory irritation | Fine crystalline powders can aerosolize. Inhalation leads to irritation of the respiratory tract due to localized pH changes. |

| Thermal | Potentially Energetic | While not a polynitro explosive, the nitro group can undergo exothermic decomposition. Avoid heating dry residue above 200°C [4]. |

Workflow Visualization: Safety & Analytical Validation

The following workflow establishes a self-validating system for handling 8-Nitroquinoline-2-carboxylic acid, ensuring that material degradation does not compromise downstream synthetic yields.

Workflow for safe handling and analytical validation of 8-Nitroquinoline-2-carboxylic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must include built-in validation steps. Do not proceed to complex derivatizations without first confirming the integrity of the starting material.

Protocol 1: Safe Handling and Reagent Preparation

Causality: Because 8-Nitroquinoline-2-carboxylic acid is a fine powder that poses a respiratory hazard (H335), static electricity during weighing can cause dangerous aerosolization.

-

Environmental Setup: Ensure the chemical fume hood has a face velocity of at least 80-100 fpm. Lay down a disposable anti-static bench mat.

-

PPE Donning: Equip nitrile gloves (double-gloving recommended), a fitted lab coat, and splash-proof safety goggles.

-

Weighing (Self-Validating Step):

-

Use an anti-static weighing boat or a static eliminator (ionizer) near the analytical balance.

-

Validation: Visually inspect the powder. It should be a uniform, pale to distinct yellow powder. If the powder appears dark brown or orange, this indicates photo-degradation or oxidation, and the batch should be analytically quarantined.

-

-

Dissolution: Transfer the solid directly into a pre-weighed vial containing the reaction solvent (e.g., anhydrous DMF). Cap immediately and purge the headspace with Argon to prevent oxidative degradation.

Protocol 2: HPLC Purity Validation (Newcrom R1 Method)

Causality: Validating purity before synthesis prevents the propagation of photo-degraded byproducts into downstream reactions. The Newcrom R1 column is selected because its reverse-phase characteristics, combined with a polar embedded group, provide superior retention for the highly polar carboxylic acid moiety alongside the hydrophobic quinoline core [2].

-

Sample Preparation: Dissolve 1 mg of 8-Nitroquinoline-2-carboxylic acid in 1 mL of Acetonitrile/Water (50:50 v/v).

-

Mobile Phase Setup:

-

Prepare a mobile phase of Acetonitrile (MeCN), Water, and 0.1% Phosphoric acid.

-

Note: If coupling to Mass Spectrometry (LC-MS), replace phosphoric acid with 0.1% Formic acid to prevent ion suppression [2].

-

-

Chromatographic Conditions:

-

Column: Newcrom R1 (e.g., 150 x 4.6 mm, 5 µm or 3 µm for UPLC).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

-

System Suitability Test (SST): Inject a blank to ensure a stable baseline. Inject the sample. A sharp, symmetrical peak should elute. Tailing indicates unwanted secondary interactions, which can be mitigated by slightly increasing the acid modifier concentration.

Synthetic Utility & Reactivity Landscape

Understanding the divergent pathways of this scaffold is crucial for drug development professionals designing novel therapeutics.

Divergent synthetic pathways from the 8-nitroquinoline-2-carboxylic acid scaffold.

Emergency Response & Waste Management

-

Spill Mitigation: Do not sweep dry powder, as this exacerbates H335 risks. Cover the spill with damp, absorbent pads (using water or a dilute alkaline solution to neutralize the acid). Transfer to a sealed hazardous waste container.

-

Skin Exposure (H315): Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

-

Waste Segregation: Dispose of solutions and solid waste in designated Halogen-Free Organic Waste containers. Do not mix with strong reducing agents (e.g., sodium borohydride) in the waste stream, as the nitro group can react exothermically [4].

References

- Sigma-Aldrich.8-nitroquinoline-2-carboxylic acid | 15733-85-4.

- SIELC Technologies.Separation of 8-Nitroquinoline-2-carboxylic acid on Newcrom R1 HPLC column.

- BLD Pharm.15733-85-4 | 8-Nitroquinoline-2-carboxylic acid.

- Benchchem.2-Methyl-8-nitroquinoline | 881-07-2.

Methodological & Application

Application Note: Oxidation Protocols for the Synthesis of 8-Nitroquinoline-2-carboxylic Acid

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

8-Nitroquinoline-2-carboxylic acid is a highly versatile building block in medicinal chemistry, serving as a critical precursor for 8-aminoquinoline-based antimalarials, transition metal chelators, and aromatic amide foldamers[1][2]. The synthesis of this compound relies on the controlled oxidation of the C2-methyl group of 8-nitroquinaldine (2-methyl-8-nitroquinoline).

The Causality of Reactivity: The selective functionalization of the C2-methyl group is made possible by the unique electronic landscape of the starting material. The electron-deficient nature of the quinoline ring is heavily amplified by the strong electron-withdrawing effect of the 8-nitro group[3]. This combined pull of electron density significantly increases the acidity of the C2-methyl protons, facilitating tautomerization to an enamine-like intermediate. Consequently, the methyl group becomes highly susceptible to both direct electrophilic oxidation and radical halogenation[1][3].

We present two field-validated methodologies for this transformation: Protocol A (Direct Riley Oxidation) and Protocol B (Tribromination-Hydrolysis) .

Comparative Protocol Analysis

To assist in route selection, the quantitative and operational metrics of both protocols are summarized below.

| Metric | Protocol A: Direct SeO₂ Oxidation | Protocol B: Tribromination & Hydrolysis |

| Overall Yield | 65% – 75% | 85% – 95% |

| Step Count | 1 Step | 2 Steps |

| Reaction Time | 12 – 18 hours | 24 – 30 hours (Total) |

| Key Reagents | Selenium dioxide (SeO₂), 1,4-Dioxane | Br₂ or NBS, AcOH, aq. H₂SO₄ |

| Scalability | Low/Medium (Selenium toxicity/removal) | High (Preferred for process chemistry) |

| Primary Challenge | Trace heavy-metal contamination | Handling of corrosive bromine/acids |

Experimental Workflows & Methodologies

Protocol A: Direct Riley Oxidation via Selenium Dioxide

Mechanism: Selenium dioxide (SeO₂) reacts with the activated C2-methyl group via an initial ene reaction, followed by a [2,3]-sigmatropic rearrangement. Subsequent elimination yields the aldehyde, which is further oxidized in situ to the carboxylic acid[2].

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 8-nitroquinaldine (10.0 g, 53.1 mmol) in 100 mL of 1,4-dioxane. Rationale: Dioxane is chosen because its boiling point (101 °C) provides the exact thermal energy required to drive the sigmatropic rearrangement without degrading the nitroquinoline core[2].

-

Reagent Addition: Add SeO₂ (8.8 g, 79.6 mmol, 1.5 equiv.) in one portion.

-

Oxidation: Heat the mixture to reflux for 12–18 hours.

-

Self-Validating Step: The reaction progress is visually indicated by the precipitation of black, elemental selenium (Se⁰) as the SeO₂ is reduced[2].

-

-

Hot Filtration (Critical): Filter the reaction mixture while still near boiling through a pad of Celite.

-

Causality: 8-Nitroquinoline-2-carboxylic acid has poor solubility in cold organic solvents. If the mixture cools before filtration, the target product will co-precipitate with the toxic colloidal selenium, drastically reducing yield and complicating downstream purification.

-

-

Isolation: Concentrate the filtrate under reduced pressure to 25% of its original volume. Add cold water to precipitate the pure carboxylic acid. Filter, wash with cold methanol, and dry under a vacuum.

Protocol B: Tribromination and Acidic Hydrolysis

Mechanism: This two-step process avoids heavy metals. First, exhaustive radical bromination replaces all three methyl protons, driven by the thermodynamic stability of the resulting tribromomethyl radical[1]. Second, the sterically hindered tribromomethyl group undergoes nucleophilic displacement by water under strongly acidic conditions to form the carboxylic acid[4].

Step-by-Step Procedure: Step 1: Exhaustive Bromination

-

Setup: Dissolve 8-nitroquinaldine (10.0 g, 53.1 mmol) and anhydrous sodium acetate (13.0 g, 159 mmol) in 100 mL of glacial acetic acid. Rationale: Sodium acetate acts as a buffer to neutralize the HBr generated during the reaction, preventing the premature protonation of the quinoline nitrogen which would deactivate the ring toward radical propagation.

-

Halogenation: Dropwise, add bromine (26.0 g, 162 mmol, 3.05 equiv.) while maintaining the temperature at 80 °C. Stir for 6 hours.

-

Isolation: Pour the mixture into 500 mL of ice water. The intermediate, 2-(tribromomethyl)-8-nitroquinoline, will precipitate as a heavy solid[1]. Filter and wash with water.

-

Self-Validating Step: TLC (Hexane/EtOAc 3:1) will show a complete shift from the starting material to a significantly higher Rf spot (due to the lipophilic -CBr₃ group)[3].

-

Step 2: Acidic Hydrolysis

-

Setup: Suspend the crude 2-(tribromomethyl)-8-nitroquinoline in 150 mL of 30% (v/v) aqueous sulfuric acid (H₂SO₄).

-

Hydrolysis: Heat the suspension to reflux for 18 hours[4].

-

Causality: The highly electron-deficient -CBr₃ group is resistant to standard basic hydrolysis. Strong acidic conditions at reflux are required to protonate the quinoline nitrogen, which further withdraws electron density from the C2 position, making it highly susceptible to nucleophilic attack by water[4].

-

-

Isolation: Cool the reaction mixture to 0–5 °C. The highly polar 8-nitroquinoline-2-carboxylic acid will precipitate directly from the acidic aqueous layer[4]. Filter, wash with ice-cold water until the filtrate is pH neutral, and dry.

Pathway Visualization

Figure 1: Divergent oxidation pathways of 8-nitroquinaldine to 8-nitroquinoline-2-carboxylic acid.

References

1.[4] Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. ResearchGate. Available at: 2.[3] 2-Methyl-8-nitroquinoline | 881-07-2. Benchchem. Available at: 3.[1] Manipulating electron transfer – the influence of substituents on novel copper guanidine quinolinyl complexes. PMC (PubMed Central). Available at: 4.[2] Methyl 8-aminoquinoline-2-carboxylate | 87831-39-8. Benchchem. Available at:

Sources

- 1. Manipulating electron transfer – the influence of substituents on novel copper guanidine quinolinyl complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 8-aminoquinoline-2-carboxylate | 87831-39-8 | Benchchem [benchchem.com]

- 3. 2-Methyl-8-nitroquinoline | 881-07-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

Application Note: Preparation and Isolation of 8-Aminoquinoline-2-carboxylic Acid via Catalytic Reduction

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

8-Aminoquinoline-2-carboxylic acid (8-AQA) is a highly privileged structural motif in modern synthetic chemistry. It serves as a foundational building block for abiotic aromatic foldamers [1] and acts as a powerful bidentate (

The synthesis of 8-AQA typically proceeds via the reduction of its nitro-analogue, 8-nitroquinoline-2-carboxylic acid (8-NQA) . While the reduction of aromatic nitro groups is a textbook transformation, the presence of the adjacent quinoline nitrogen and the carboxylic acid moiety introduces significant operational challenges. This application note details the optimized catalytic reduction strategies—specifically comparing direct gaseous hydrogenation with transfer hydrogenation—to achieve quantitative yields while avoiding common pitfalls such as catalyst poisoning and product sequestration.

Mechanistic Causality & Experimental Strategy

The Metal-Chelation Trap

Traditional dissolving metal reductions (e.g.,

The Catalytic Solution: Direct vs. Transfer Hydrogenation

To bypass the chelation trap, heterogeneous catalytic hydrogenation over Palladium on Carbon (Pd/C) is the mandated approach. This method ensures a self-validating, clean workup where the only byproduct is water.

-

Standard Hydrogenation (

gas): Provides the cleanest atom economy. However, if the 8-NQA precursor was synthesized via routes involving sulfur (e.g., thioether functionalization for specific foldamer sidechains), trace impurities can rapidly poison the Pd catalyst, rendering the reaction sluggish [3]. -

Transfer Hydrogenation (Ammonium Formate): Ammonium formate (

) decomposes into

Catalytic reduction pathway of 8-nitroquinoline-2-carboxylic acid to the amino target.

Quantitative Data & Strategy Comparison

To aid in protocol selection, the following table summarizes the operational metrics of various reduction strategies based on empirical laboratory data.

Table 1: Comparison of Reduction Strategies for 8-NQA

| Method | Reagents & Conditions | Reaction Time | Yield | Scalability | Key Advantage / Disadvantage |

| Transfer Hydrogenation | 1–2 h | >95% | Medium | Advantage: Rapid, resists mild catalyst poisoning. | |

| Direct Hydrogenation | 4–6 h | >90% | High | Advantage: Cleanest atom economy, volatile byproducts. | |

| Dissolving Metal | Fe powder, | 8–12 h | <50% | Low | Disadvantage: Severe metal chelation issues during workup. |

Experimental Protocols

Protocol A: Transfer Hydrogenation (Recommended for Speed & Impure Substrates)

This protocol utilizes ammonium formate to ensure rapid conversion.

-

Substrate Dissolution: In a flame-dried 250 mL round-bottom flask, dissolve 8-nitroquinoline-2-carboxylic acid (1.0 equiv, e.g., 5.0 mmol) in a 1:1 mixture of anhydrous Methanol and THF (50 mL). Note: THF aids in solubilizing the rigid quinoline backbone.

-

Catalyst Addition: Flush the flask with Nitrogen gas for 5 minutes. Carefully add 10 wt% Pd/C (0.1 equiv by weight). Caution: Pd/C is highly pyrophoric; never add dry Pd/C to a methanol vapor-rich environment without an inert blanket.

-

Hydrogen Donor Addition: Add Ammonium Formate (

, 5.0 equiv) in a single portion. -

Reaction: Equip the flask with a reflux condenser and stir the mixture at 40 °C for 1–2 hours. Gas evolution (

, -

Monitoring: Monitor via TLC (Dichloromethane:Methanol 9:1). The starting material (UV dark) will convert to a highly fluorescent (blue/green under 365 nm UV) product spot.

Protocol B: Direct Hydrogenation (Recommended for High-Purity Scale-up)

This protocol utilizes

-

Setup: Dissolve the precursor (1.0 equiv) in anhydrous Methanol (0.1 M concentration).

-

Catalyst: Add 10 wt% Pd/C under a Nitrogen atmosphere.

-

Purge & React: Evacuate the flask and backfill with

gas via a balloon (repeat 3 times). Stir vigorously at room temperature (25 °C) under 1 atm of

Universal Workup & Isolation (Self-Validating System)

Because the reaction avoids soluble metal reductants, the workup is purely physical:

-

Filter the crude reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad thoroughly with hot Ethyl Acetate (3 × 30 mL) to ensure complete elution of the highly polar amino acid.

-

Concentrate the filtrate in vacuo.

-

Validation: The resulting solid should be bright yellow/orange. Recrystallize from cold methanol if trace formate salts remain.

Step-by-step experimental workflow for the isolation of 8-aminoquinoline-2-carboxylic acid.

Analytical Validation

To ensure the structural integrity of the synthesized 8-AQA, verify the product against the following analytical benchmarks. The disappearance of the downfield nitro-aromatic protons and the emergence of the broad amine signal are the primary indicators of success.

Table 2: Analytical Characterization Benchmarks

| Analytical Technique | Signal / Shift | Assignment / Structural Implication |

| Carboxylic acid -OH (Confirms acid moiety remains intact) | ||

| Primary amine -NH | ||

| Carbonyl Carbon (C=O) of the carboxylic acid | ||

| ESI-MS (Positive Mode) | m/z 189.06 [M+H] | Exact mass confirmation of |

| TLC (DCM:MeOH 9:1) | R | Highly fluorescent under UV 365 nm (unlike the nitro precursor) |

References

-

Generalizing the Aromatic δ‐Amino Acid Foldamer Helix. Chemistry - A European Journal (2022).[Link]

-

Synthesis and Physical Properties of Helical Nanosized Quinoline-based Foldamers. ULiège ORBi (2016).[Link]

-

Solid phase synthesis of oligoethylene glycol-functionalized quinolinecarboxamide foldamers with enhanced solubility properties. Comptes Rendus Chimie (2016).[Link]

Application Notes and Protocols for the Synthesis and Evaluation of 8-Nitroquinoline-Based Antileishmanial Agents

Introduction: The Imperative for Novel Antileishmanial Chemotherapeutics

Leishmaniasis, a spectrum of diseases caused by protozoan parasites of the Leishmania genus, remains a significant global health burden, affecting millions in tropical and subtropical regions. The current therapeutic arsenal is plagued by limitations including high toxicity, parenteral administration routes, growing parasite resistance, and prohibitive costs. This landscape underscores the urgent need for novel, safe, and effective oral antileishmanial drugs.

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, the 8-nitroquinoline scaffold has emerged as a particularly promising starting point for the development of potent antileishmanial compounds.[1][2] This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and structure-activity relationship (SAR) analysis of 8-nitroquinoline derivatives, designed for researchers and drug development professionals dedicated to combating this neglected tropical disease.

Part I: Chemical Synthesis of 8-Nitroquinoline Derivatives

The synthetic strategy hinges on the initial construction of the core 8-nitroquinoline scaffold, followed by systematic structural modifications to optimize biological activity and minimize host cell toxicity.

Rationale for the 8-Nitroquinoline Scaffold

The selection of the 8-nitroquinoline scaffold is hypothesis-driven. The nitro group at the 8-position is a strong electron-withdrawing group that can modulate the electronic properties of the entire heterocyclic system. This feature is often crucial for interactions with biological targets within the parasite. Furthermore, this scaffold provides multiple sites for chemical derivatization, allowing for a thorough exploration of the chemical space to identify analogues with improved potency and selectivity. Initial studies have identified specific derivatives, such as 2-hydroxy-8-nitroquinoline, as a key antileishmanial pharmacophore, validating this scaffold as a promising foundation for drug discovery.[1]

Protocol: Synthesis of the 8-Nitroquinoline Core via Skraup Reaction

The Skraup synthesis is a classic and effective method for constructing the quinoline ring system. It involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.

Causality Behind Experimental Choices:

-

o-Nitroaniline: The starting material that provides the benzene ring and the critical nitro group at the desired position.

-

Glycerol: Dehydrates in the presence of hot sulfuric acid to form acrolein, the α,β-unsaturated aldehyde that undergoes a Michael addition with the aniline.

-

Arsenic Acid / Sulfuric Acid: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. An oxidizing agent (traditionally arsenic acid, though milder alternatives are now preferred for safety reasons) is required for the final dehydrogenation step to form the aromatic quinoline ring.[3]

-

Temperature Control: The Skraup reaction is highly exothermic and can become violent if not carefully controlled. Precise temperature management is critical for both safety and yield.[4]

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully mix o-nitroaniline (1.0 eq), glycerol (3.0 eq), and arsenic acid (1.2 eq).

-

Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (2.5 eq) dropwise from the dropping funnel. The temperature of the mixture will rise; maintain it below 120°C using an ice bath if necessary.

-

Heating: After the addition is complete, heat the reaction mixture carefully to 130-140°C for 3-4 hours. The reaction is typically vigorous at the beginning.

-

Work-up: Allow the mixture to cool to room temperature. Cautiously pour the mixture into a large volume of cold water with stirring.

-

Neutralization & Extraction: Neutralize the aqueous solution with concentrated sodium hydroxide solution until alkaline. This will precipitate the crude 8-nitroquinoline. The product can be extracted with a suitable organic solvent (e.g., chloroform).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by recrystallization from ethanol or by column chromatography to yield pure 8-nitroquinoline.[3]

Protocol: Synthesis of 4-Substituted 8-Nitroquinolin-2(1H)-one Derivatives

Structure-activity relationship studies have shown that substitutions at various positions can significantly impact antileishmanial activity. For instance, while aminated moieties at position 4 are unfavorable, introducing phenoxy or thiophenoxy groups can maintain or enhance the desired biological profile.[2] This can be achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Step-by-Step Protocol:

-

Precursor Synthesis: Synthesize the 4-chloro-8-nitroquinolin-2(1H)-one precursor from 8-nitroquinolin-2(1H)-one using a standard chlorinating agent like phosphorus oxychloride.

-

SNAr Reaction: In a suitable solvent like DMF, dissolve the 4-chloro-8-nitroquinolin-2(1H)-one precursor (1.0 eq).

-

Nucleophile Addition: Add the desired nucleophile, such as a substituted phenol or thiophenol (1.1 eq), and a non-nucleophilic base like potassium carbonate (2.0 eq).

-

Heating: Heat the reaction mixture at 80-100°C and monitor its progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture, pour it into water, and extract the product with an organic solvent. The crude product is then purified by column chromatography to yield the desired 4-substituted derivative.

Diagram: Synthetic Workflow for 8-Nitroquinoline Analogs

Caption: General workflow for synthesizing 8-nitroquinoline antileishmanial agents.

Part II: In Vitro Biological Evaluation Protocols

A robust and logical screening cascade is essential to identify promising lead compounds. The process begins with assessing activity against the easily cultured promastigote form of the parasite, followed by evaluation against the clinically relevant intracellular amastigote form, and finally, determining host cell cytotoxicity to establish a selectivity index.

Protocol: Anti-Promastigote Activity Assay (IC₅₀ Determination)

This initial assay determines the concentration of a compound required to inhibit the growth of Leishmania promastigotes by 50%. The resazurin reduction assay is a reliable and widely used colorimetric method that measures metabolic activity as an indicator of cell viability.[5][6]

Materials:

-

Leishmania donovani or L. infantum promastigotes in logarithmic growth phase.

-

Complete culture medium (e.g., M199 or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS).

-

Test compounds dissolved in DMSO (stock solution).

-

Amphotericin B or Miltefosine as a positive control.

-

Resazurin sodium salt solution (0.125 mg/mL in PBS).

-

96-well microtiter plates.

Step-by-Step Protocol:

-

Cell Seeding: Dispense 100 µL of promastigote culture (1 x 10⁶ cells/mL) into each well of a 96-well plate.

-

Compound Addition: Prepare serial dilutions of the test compounds and positive control in the culture medium. Add 100 µL of these dilutions to the wells. Include wells with untreated cells (negative control) and medium only (blank).

-

Incubation: Incubate the plates at 24-26°C for 72 hours.[6][7]

-

Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours, or until a color change from blue to pink is observed in the negative control wells.

-

Data Acquisition: Measure the absorbance at 570 nm and 600 nm (reference wavelength) using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol: Mammalian Cell Cytotoxicity Assay (CC₅₀ Determination)

This assay is crucial to determine the concentration of a compound that is toxic to host cells, which is necessary for calculating the selectivity of the compound.

Materials:

-

Mammalian cell line (e.g., murine J774A.1 macrophages or human THP-1 monocytes).[1][5][8]

-

Appropriate culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

Test compounds and a reference cytotoxic agent (e.g., Doxorubicin).

-

MTT or Resazurin solution.

Step-by-Step Protocol:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.

-

Compound Addition: Add serial dilutions of the test compounds to the cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[9]

-

Viability Assessment: Add MTT or resazurin solution and incubate for 2-4 hours. If using MTT, subsequently solubilize the formazan crystals with DMSO.

-

Data Acquisition & Analysis: Measure absorbance as appropriate for the chosen reagent. Calculate the 50% cytotoxic concentration (CC₅₀) in the same manner as the IC₅₀.

Protocol: Anti-Amastigote Activity Assay (IC₅₀ Determination)

This is the most clinically relevant in vitro assay, as it measures the compound's ability to eliminate the intracellular amastigote form of the parasite residing within host macrophages.

Step-by-Step Protocol:

-

Macrophage Seeding: Seed macrophages (e.g., J774A.1) in a 96-well plate (or a multi-well chamber slide for microscopic analysis) and incubate overnight to allow adherence.

-

Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Removal of Extracellular Parasites: Wash the wells gently with pre-warmed medium to remove any non-phagocytosed promastigotes.

-

Compound Addition: Add fresh medium containing serial dilutions of the test compounds.

-

Incubation: Incubate the plates for another 72 hours at 37°C with 5% CO₂.[6]

-

Quantification:

-

Microscopic Method: Fix the cells with methanol, stain with Giemsa, and count the number of amastigotes per 100 macrophages under a light microscope.

-

Reporter Gene Method: If using fluorescent protein-expressing parasites, quantify the infection rate via fluorometry or flow cytometry.[10]

-

Biochemical Method: Use the resazurin assay, where the signal primarily reflects the viability of the host macrophages. A higher signal indicates that the compound has killed the intracellular parasites without killing the host cell.[6]

-

-

Data Analysis: Calculate the percentage of infection inhibition relative to untreated infected cells and determine the IC₅₀ value.

Diagram: In Vitro Screening Cascade

Caption: A logical workflow for the in vitro evaluation of antileishmanial compounds.

Part III: Data Interpretation and SAR Insights

Systematic evaluation of the biological data is key to understanding the structure-activity relationship (SAR) and guiding the next cycle of compound design and synthesis.

Data Presentation